N-(4-CHLORO-2-FLUOROPHENYL)-N'-(4-METHOXYPHENETHYL)UREA
Overview
Description
N-(4-Chloro-2-fluorophenyl)-N’-(4-methoxyphenethyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to a 4-chloro-2-fluorophenyl group and a 4-methoxyphenethyl group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-N’-(4-methoxyphenethyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 4-methoxyphenethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
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Step 1: Preparation of 4-methoxyphenethyl isocyanate
- React 4-methoxyphenethylamine with phosgene in the presence of a base such as triethylamine.
- The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the isocyanate.
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Step 2: Formation of N-(4-chloro-2-fluorophenyl)-N’-(4-methoxyphenethyl)urea
- React 4-chloro-2-fluoroaniline with 4-methoxyphenethyl isocyanate in an inert solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(4-chloro-2-fluorophenyl)-N’-(4-methoxyphenethyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-fluorophenyl)-N’-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives with oxidized substituents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro substituents are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products Formed
Oxidation: Oxidized urea derivatives with modified substituents.
Reduction: Reduced urea derivatives with altered functional groups.
Substitution: Substituted urea derivatives with new nucleophilic groups.
Scientific Research Applications
N-(4-Chloro-2-fluorophenyl)-N’-(4-methoxyphenethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that urea derivatives can interact with biological targets, leading to potential therapeutic applications.
Medicine: Explored for its potential use in drug development. Urea derivatives are known to exhibit pharmacological activities, and N-(4-chloro-2-fluorophenyl)-N’-(4-methoxyphenethyl)urea is being studied for its potential as a lead compound in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. The compound’s unique chemical properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N’-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, resulting in the disruption of metabolic pathways. Additionally, the compound’s ability to interact with biological membranes can affect cell signaling and transport mechanisms.
Comparison with Similar Compounds
N-(4-Chloro-2-fluorophenyl)-N’-(4-methoxyphenethyl)urea can be compared with other similar urea derivatives, such as:
N-(4-Chlorophenyl)-N’-(4-methoxyphenethyl)urea: Lacks the fluorine substituent, which may result in different chemical and biological properties.
N-(4-Fluorophenyl)-N’-(4-methoxyphenethyl)urea:
N-(4-Chloro-2-fluorophenyl)-N’-(4-methylphenethyl)urea: Contains a methyl group instead of a methoxy group, which can influence the compound’s solubility and interaction with biological targets.
The uniqueness of N-(4-chloro-2-fluorophenyl)-N’-(4-methoxyphenethyl)urea lies in the specific combination of its substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-22-13-5-2-11(3-6-13)8-9-19-16(21)20-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLODTJBNLBJFKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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